molecular formula C16H14BrN5O3 B11487088 N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11487088
M. Wt: 404.22 g/mol
InChI Key: JKHFMJFXGYJZNZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a bromophenyl group, dimethoxy groups, and a tetrazolyl group attached to a benzamide core, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of oxidized derivatives with increased oxygen content

    Reduction: Formation of reduced derivatives with decreased oxygen content

    Substitution: Formation of substituted derivatives with various functional groups

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both dimethoxy groups and a tetrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14BrN5O3

Molecular Weight

404.22 g/mol

IUPAC Name

N-(4-bromophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14BrN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)

InChI Key

JKHFMJFXGYJZNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3)OC

Origin of Product

United States

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